2-{[(Tert-butoxy)carbonyl]amino}-2-(3-fluorocyclobutyl)acetic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-fluorocyclobutyl)acetic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorocyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3-fluorocyclobutyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Fluorocyclobutyl Moiety: The fluorocyclobutyl group is introduced through a cycloaddition reaction involving a fluorinated precursor.
Coupling Reaction: The protected amino acid is then coupled with the fluorocyclobutyl moiety using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-fluorocyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorocyclobutyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-fluorocyclobutyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3-fluorocyclobutyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The fluorocyclobutyl moiety may interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-trifluoromethylcyclobutyl)acetic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-fluorocyclobutyl)acetic acid is unique due to the presence of a single fluorine atom on the cyclobutyl ring, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H18FNO4 |
---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
2-(3-fluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-7(12)5-6/h6-8H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
VIKMVBLQBMIBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC(C1)F)C(=O)O |
Origin of Product |
United States |
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